molecular formula C22H32O3 B12362177 7(8)-EpDPE

7(8)-EpDPE

Cat. No.: B12362177
M. Wt: 344.5 g/mol
InChI Key: OHYKIJBTVXMLKX-MPQBXPHNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7(8)-EpDPE, also known as 7(8)-Epoxyeicosapentaenoic acid, is an epoxide derivative of eicosapentaenoic acid, a type of omega-3 fatty acid. This compound is of significant interest due to its potential biological activities and roles in various physiological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7(8)-Epoxyeicosapentaenoic acid typically involves the epoxidation of eicosapentaenoic acid. This can be achieved using peracids such as m-chloroperoxybenzoic acid under controlled conditions to ensure the selective formation of the epoxide ring at the 7(8) position.

Industrial Production Methods

Industrial production of 7(8)-Epoxyeicosapentaenoic acid may involve large-scale epoxidation processes using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

7(8)-Epoxyeicosapentaenoic acid can undergo various chemical reactions, including:

    Oxidation: The epoxide ring can be further oxidized to form diols.

    Reduction: The epoxide can be reduced to form the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines and thiols can react with the epoxide ring under mild conditions.

Major Products Formed

    Diols: Formed through oxidation of the epoxide ring.

    Alcohols: Formed through reduction of the epoxide ring.

    Substituted Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

7(8)-Epoxyeicosapentaenoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of various bioactive molecules.

    Biology: Studied for its role in cellular signaling pathways and its effects on cell proliferation and apoptosis.

    Medicine: Investigated for its potential anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the development of functional foods and nutraceuticals due to its health benefits.

Mechanism of Action

The mechanism of action of 7(8)-Epoxyeicosapentaenoic acid involves its interaction with various molecular targets and pathways:

    Molecular Targets: It can bind to and activate peroxisome proliferator-activated receptors (PPARs), which play a role in regulating lipid metabolism and inflammation.

    Pathways Involved: It can modulate the expression of genes involved in inflammatory responses and cell cycle regulation, leading to its observed biological effects.

Comparison with Similar Compounds

7(8)-Epoxyeicosapentaenoic acid can be compared with other similar compounds such as:

    Epoxyeicosatrienoic acids (EETs): These are epoxide derivatives of arachidonic acid and have similar biological activities.

    Epoxydocosapentaenoic acids (EpDPEs): These are epoxide derivatives of docosapentaenoic acid and share similar structural features and biological functions.

Uniqueness

7(8)-Epoxyeicosapentaenoic acid is unique due to its specific epoxide position and its derivation from eicosapentaenoic acid, which imparts distinct biological properties compared to other epoxide derivatives.

Properties

Molecular Formula

C22H32O3

Molecular Weight

344.5 g/mol

IUPAC Name

(Z)-6-[3-[(2Z,5Z,8Z,11Z)-tetradeca-2,5,8,11-tetraenyl]oxiran-2-yl]hex-4-enoic acid

InChI

InChI=1S/C22H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-20-21(25-20)18-15-13-16-19-22(23)24/h3-4,6-7,9-10,12-15,20-21H,2,5,8,11,16-19H2,1H3,(H,23,24)/b4-3-,7-6-,10-9-,14-12-,15-13-

InChI Key

OHYKIJBTVXMLKX-MPQBXPHNSA-N

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\CC1C(O1)C/C=C\CCC(=O)O

Canonical SMILES

CCC=CCC=CCC=CCC=CCC1C(O1)CC=CCCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.